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Compound of Interest

Compound Name: (-)-N-Desmethyl Tramadol

Cat. No.: B015524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic potency of (-)-N-Desmethyl
Tramadol (M2), a primary metabolite of tramadol, and its parent drug, tramadol. The data

presented herein, compiled from preclinical studies, demonstrates a significant disparity in their

analgesic efficacy, with (-)-N-Desmethyl Tramadol exhibiting a negligible contribution to the

overall analgesic effect of tramadol.

Executive Summary
Tramadol exerts its analgesic effects through a dual mechanism: a weak affinity for the µ-opioid

receptor and the inhibition of serotonin and norepinephrine reuptake. Its analgesic potency is

significantly enhanced by its primary metabolite, O-desmethyltramadol (M1), which is a potent

µ-opioid receptor agonist. In contrast, the N-desmethylated metabolite, (-)-N-Desmethyl
Tramadol, displays markedly inferior analgesic properties. This is attributed to its extremely low

affinity for the µ-opioid receptor and lack of agonist activity. Consequently, (-)-N-Desmethyl
Tramadol is widely considered to be an inactive metabolite in the context of analgesia.

Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data comparing the in vitro µ-opioid

receptor binding affinity of (-)-N-Desmethyl Tramadol, tramadol, and its active metabolite, O-
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desmethyltramadol (M1).

Compound Parameter Value Species Source

(-)-N-Desmethyl

Tramadol (M2)

µ-opioid receptor

binding affinity

(Ki)

>10 µM Human [1][2]

Agonist activity

([35S]GTPγS

binding)

No stimulatory

effect
Human [1][2]

Tramadol

(racemic)

µ-opioid receptor

binding affinity

(Ki)

2.4 µM Human [2]

(+)-O-

Desmethyltrama

dol (M1)

µ-opioid receptor

binding affinity

(Ki)

3.4 nM Human [2]

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols
The assessment of analgesic activity for centrally acting compounds like tramadol is commonly

conducted using in vivo models. The hot-plate test is a standard method to evaluate thermal

nociception.

Hot-Plate Test in Rodents
Objective: To assess the analgesic effect of a compound by measuring the latency of a thermal

pain response.

Apparatus: A commercially available hot-plate apparatus with a surface temperature

maintained at a constant 55 ± 1°C.

Animals: Male Sprague-Dawley rats or Swiss albino mice are commonly used. Animals are

acclimated to the testing environment before the experiment.
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Procedure:

Baseline Latency: Each animal is individually placed on the hot plate, and the time taken to

elicit a nociceptive response (e.g., paw licking, jumping) is recorded. This is the baseline

latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

Drug Administration: The test compound (e.g., tramadol) or vehicle control is administered

via a specific route (e.g., intraperitoneal, oral).

Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 15,

30, 60, 90, and 120 minutes), each animal is again placed on the hot plate, and the response

latency is recorded.[3]

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect

(%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) /

(Cut-off time - Baseline latency)] x 100.
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Caption: Metabolic conversion of tramadol to its primary metabolites.

µ-Opioid Receptor Signaling Pathway
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Caption: Simplified µ-opioid receptor signaling cascade leading to analgesia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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